molecular formula C14H16N2O B11880878 2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one CAS No. 62582-90-5

2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Cat. No.: B11880878
CAS No.: 62582-90-5
M. Wt: 228.29 g/mol
InChI Key: OGSXGDMEFPSQKE-UHFFFAOYSA-N
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Description

2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of aniline derivatives with cyclic ketones in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Introduction of different functional groups at specific positions on the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with different substituents.

Scientific Research Applications

2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Utilization in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, leading to modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-Phenylquinazolin-4(3H)-one
  • 2-Methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Uniqueness

2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its hexahydro structure may confer different properties compared to fully aromatic quinazolinones.

Properties

CAS No.

62582-90-5

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-phenyl-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one

InChI

InChI=1S/C14H16N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-3,6-7,13,15H,4-5,8-9H2,(H,16,17)

InChI Key

OGSXGDMEFPSQKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(N2)C3=CC=CC=C3

Origin of Product

United States

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